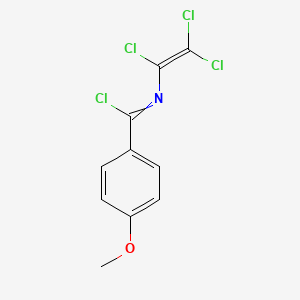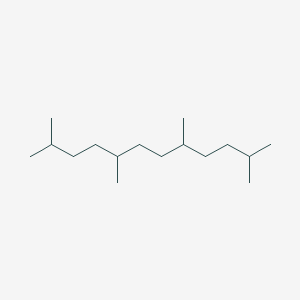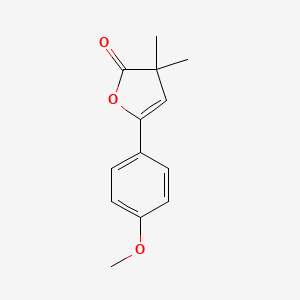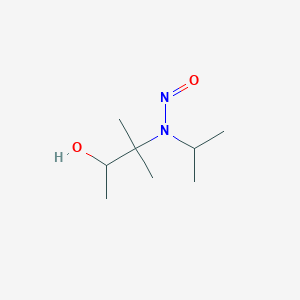
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide is a chemical compound with a unique structure that includes both hydroxy and nitrous amide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide typically involves the reaction of 3-hydroxy-2-methylbutan-2-ol with nitrous acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as distillation or crystallization to achieve the required purity for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrous amide group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and nitrous amide groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-methylbutanoic acid: Shares the hydroxy and methyl groups but lacks the nitrous amide functionality.
3-Methylbutan-2-yl group: Similar alkyl structure but without the hydroxy and nitrous amide groups.
Uniqueness
N-(3-Hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide is unique due to the presence of both hydroxy and nitrous amide groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
52135-59-8 |
|---|---|
Fórmula molecular |
C8H18N2O2 |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
N-(3-hydroxy-2-methylbutan-2-yl)-N-propan-2-ylnitrous amide |
InChI |
InChI=1S/C8H18N2O2/c1-6(2)10(9-12)8(4,5)7(3)11/h6-7,11H,1-5H3 |
Clave InChI |
MKWSYWQILPWORA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)(C)C(C)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



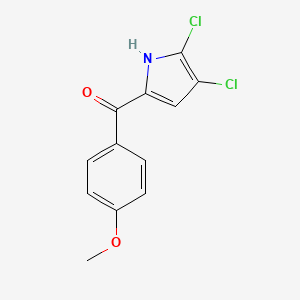



![N,N,N-Trimethyl-3-nitroimidazo[1,2-b]pyridazin-6-aminium chloride](/img/structure/B14647817.png)
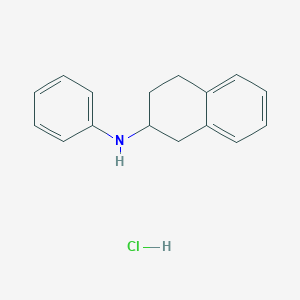
![2,4-Dichloro-6-{[(cyclohexylmethyl)amino]methyl}phenol](/img/structure/B14647824.png)

